molecular formula C23H30N4O3 B12243947 2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12243947
M. Wt: 410.5 g/mol
InChI Key: PWXMULDEKLYBJE-UHFFFAOYSA-N
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Description

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrole stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone

InChI

InChI=1S/C23H30N4O3/c1-14(2)29-13-18-7-8-21(30-18)23(28)27-11-16-9-26(10-17(16)12-27)22-19-5-4-6-20(19)24-15(3)25-22/h7-8,14,16-17H,4-6,9-13H2,1-3H3

InChI Key

PWXMULDEKLYBJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CC=C(O5)COC(C)C

Origin of Product

United States

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